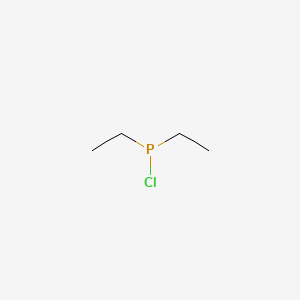

Chlorodiethylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro(diethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClP/c1-3-6(5)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJBDKCHQWVDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218699 | |

| Record name | Chlorodiethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686-69-1 | |

| Record name | Chlorodiethylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodiethylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiethylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorodiethylphosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY2F4UN8FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Diethylchlorophosphine via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of diethylchlorophosphine from the reaction of a Grignard reagent with phosphorus trichloride (B1173362) (PCl₃). This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this important synthetic transformation.

Introduction

Diethylchlorophosphine (Et₂PCl) is a valuable intermediate in organophosphorus chemistry, serving as a precursor for the synthesis of a wide range of phosphine (B1218219) ligands, which are crucial in catalysis, as well as for the creation of various organophosphorus compounds with applications in medicinal chemistry and materials science. The reaction of an organometallic reagent, such as a Grignard reagent, with phosphorus trichloride is a common and direct method for the formation of a phosphorus-carbon bond.

While conceptually straightforward, the reaction requires careful control of stoichiometry and reaction conditions to minimize the formation of byproducts. The high reactivity of Grignard reagents can lead to multiple alkylations of the phosphorus center, resulting in the formation of triethylphosphine (B1216732) (Et₃P) and other undesired products.[1] This guide presents a detailed experimental protocol adapted from a reliable procedure for a structurally similar compound, which is designed to favor the formation of the desired dialkylated product.

Reaction Principle and Stoichiometry

The core of this synthesis is the nucleophilic attack of the carbanionic carbon of the Grignard reagent (ethylmagnesium chloride, EtMgCl) on the electrophilic phosphorus atom of phosphorus trichloride. The reaction proceeds in a stepwise manner, with the initial substitution of one chlorine atom by an ethyl group, followed by a second substitution to yield diethylchlorophosphine.

To selectively obtain the dialkylated product, a stoichiometric excess of the Grignard reagent relative to phosphorus trichloride is employed. A molar ratio of approximately 2:1 of ethylmagnesium chloride to phosphorus trichloride is recommended to drive the reaction towards the desired product while minimizing the formation of the trisubstituted byproduct.

Experimental Protocol

This protocol is adapted from a verified procedure for the synthesis of chlorodiisopropylphosphine (B1205602) and is expected to provide good yields of diethylchlorophosphine.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (per 0.25 mol PCl₃) | Notes |

| Phosphorus Trichloride | PCl₃ | 137.33 | 34.4 g (21.8 mL, 0.25 mol) | Reagent grade, freshly distilled if necessary. |

| Ethylmagnesium Chloride | EtMgCl | ~88.8 (in solution) | 0.50 mol | Typically a ~2-3 M solution in THF or diethyl ether. The concentration should be accurately determined by titration prior to use. |

| Anhydrous Diethyl Ether or THF | (C₂H₅)₂O or C₄H₈O | 74.12 or 72.11 | ~300 mL | Must be anhydrous. |

| Dry Ice / Acetone | CO₂(s) / (CH₃)₂CO | - | As needed | For cooling bath. |

| Nitrogen or Argon Gas | N₂ or Ar | - | - | For maintaining an inert atmosphere. |

Equipment

-

500 mL four-necked round-bottom flask

-

Efficient mechanical or magnetic stirrer

-

Reflux condenser

-

250 mL pressure-equalizing dropping funnel

-

Low-temperature thermometer

-

Inert gas (N₂ or Ar) inlet and outlet

-

Dry ice-acetone bath

-

Heating mantle

-

Apparatus for filtration under inert atmosphere (e.g., Schlenk filter or filter cannula)

-

Distillation apparatus (15-cm Vigreux column, condenser, receiving flask)

-

Vacuum pump

Reaction Procedure

-

Apparatus Setup: Assemble the four-necked flask with the stirrer, reflux condenser, dropping funnel, and thermometer. Ensure all glassware is thoroughly dried. The entire system should be flushed with nitrogen or argon to establish an inert atmosphere.

-

Initial Charging: In the reaction flask, place phosphorus trichloride (34.4 g, 0.25 mol) and 150 mL of anhydrous diethyl ether (or THF).

-

Grignard Reagent Preparation: The solution of ethylmagnesium chloride (0.50 mol) in approximately 150 mL of anhydrous ether (or THF) is placed in the dropping funnel. The exact concentration of the Grignard reagent should be determined by titration beforehand to ensure accurate stoichiometry.

-

Reaction: Cool the reaction flask in a dry ice-acetone bath to an internal temperature of -25 to -30 °C. With rapid stirring, add the ethylmagnesium chloride solution dropwise from the dropping funnel at a rate that maintains the internal temperature within this range. This addition typically takes about 1.5 hours.

-

Warming and Reflux: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature with continuous stirring. Once at room temperature, heat the mixture to a gentle reflux for 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature. The resulting mixture, containing precipitated magnesium salts, is filtered under an inert atmosphere. The filter cake of magnesium salts should be washed thoroughly with three 100 mL portions of anhydrous diethyl ether (or THF).

-

Isolation: Combine the filtrate and the washings. The solvent is removed by distillation at atmospheric pressure, followed by concentration under reduced pressure at room temperature.

-

Purification: The residual liquid is purified by fractional distillation under reduced pressure through a 15-cm Vigreux column. Diethylchlorophosphine is collected as a colorless liquid.

Expected Yield and Physical Properties

Based on the analogous synthesis of chlorodiisopropylphosphine, a yield of 55-60% can be expected.

| Property | Value |

| Boiling Point | 46-47 °C at 10 mmHg |

| Refractive Index (n²⁰D) | 1.4752 |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of diethylchlorophosphine.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Considerations

-

Phosphorus trichloride is toxic and corrosive. It reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Grignard reagents are highly reactive and flammable. They react vigorously with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.

-

Diethylchlorophosphine is flammable and corrosive. It is sensitive to air and moisture. Handle under an inert atmosphere.

-

Diethyl ether and THF are highly flammable solvents. Ensure there are no ignition sources nearby during their use.

Conclusion

The synthesis of diethylchlorophosphine via the Grignard reaction with phosphorus trichloride is an effective method when performed with careful control over the reaction conditions. The provided protocol, adapted from a reliable source, offers a detailed guide for obtaining this valuable organophosphorus intermediate in good yield. Adherence to anhydrous techniques and safety precautions is paramount for the successful and safe execution of this synthesis.

References

An In-depth Technical Guide to the Physical Properties of Chlorodiethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodiethylphosphine ((C₂H₅)₂PCl), also known as diethylphosphinous chloride, is a highly reactive organophosphorus compound. Its utility as a precursor in the synthesis of various phosphine (B1218219) ligands, catalysts, and other organophosphorus compounds makes a thorough understanding of its physical properties essential for safe handling, effective experimental design, and process scale-up. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is highly sensitive to air and moisture, reacting violently with water. Due to its pyrophoric nature, it must be handled under an inert atmosphere.

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀ClP | [1][2] |

| Molecular Weight | 124.55 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.023 g/cm³ at 20 °C | [1] |

| Boiling Point | 131-134 °C at 760 mmHg | [1][3][4] |

| Flash Point | 19 °C (66.2 °F) - closed cup | [1][5] |

| Refractive Index (n₂₀/D) | 1.475 | [1][2][4] |

| Solubility | Reacts violently with water | [2][6] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the characterization and safe handling of chemical compounds. The following sections detail the standard methodologies for measuring the key physical properties of liquid reagents like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile and air-sensitive compound like this compound, distillation-based methods under an inert atmosphere are appropriate.

Methodology: Simple Distillation

-

Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. All glassware must be thoroughly dried to prevent reaction with the sample. The system should be equipped with an inlet for an inert gas (e.g., argon or nitrogen) and a bubbler to maintain a positive pressure.

-

Sample Preparation: The round-bottom flask is charged with the this compound sample (a small volume, typically 5-10 mL, is sufficient) and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation: The apparatus is purged with an inert gas. The heating mantle is then used to gently heat the flask. The temperature is gradually increased until the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

Data Recording: The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance. The oscillating U-tube method is a modern and accurate technique for determining the density of liquids.

Methodology: Digital Density Meter (ASTM D4052) [3][7][8]

-

Apparatus: A digital density meter equipped with an oscillating U-tube. The instrument must be calibrated with at least two standards of known density (e.g., dry air and degassed, high-purity water) at the desired temperature.

-

Sample Handling: Due to the air and moisture sensitivity of this compound, the sample must be handled in a glovebox or under an inert atmosphere. A gas-tight syringe is used to draw the liquid sample.

-

Measurement: The sample is injected into the oscillating U-tube of the density meter, ensuring no air bubbles are introduced. The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.

-

Temperature Control: The measurement is performed at a constant, controlled temperature, typically 20 °C or 25 °C.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and can be used to assess purity.

Methodology: Abbe Refractometer [9]

-

Apparatus: An Abbe refractometer with a temperature-controlled prism. The instrument should be calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are applied to the surface of the prism. This should be done quickly in an inert atmosphere to minimize exposure to air.

-

Measurement: The prism is closed, and the sample is allowed to equilibrate to the set temperature (typically 20 °C). Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The measurement is typically made at the sodium D-line wavelength (589 nm).

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is preferred for volatile liquids as it provides a more conservative (lower) and safer value.

Methodology: Pensky-Martens Closed Cup Tester (ASTM D93)

-

Apparatus: A Pensky-Martens closed-cup flash point tester, which consists of a test cup with a lid that incorporates a stirrer, a thermometer, and an ignition source port.

-

Sample Preparation: The test cup is filled with this compound to the specified level.

-

Heating and Ignition: The sample is heated at a slow, constant rate while being stirred. At regular temperature intervals, the ignition source (a small flame) is introduced into the vapor space above the liquid through the port in the lid.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

Synthesis and Purification Workflow

This compound is typically synthesized via the reaction of a Grignard reagent with phosphorus trichloride. The following workflow is adapted from a standard procedure for a similar compound, chlorodiisopropylphosphine.

Synthesis of this compound

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. epa.gov [epa.gov]

Technical Guide: Physicochemical Properties of Chlorodiethylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of chlorodiethylphosphine (CAS No. 686-69-1), a key intermediate in various chemical syntheses. This document outlines its core physicochemical properties, details experimental protocols for their determination, and presents a generalized workflow for such characterization.

Core Physicochemical Data

The boiling point and density of this compound are critical parameters for its handling, purification, and use in synthetic chemistry. The following table summarizes these properties based on available literature data.

| Property | Value | Conditions |

| Boiling Point | 131-134 °C | At 760 mmHg (Atmospheric Pressure) |

| Density | 1.023 g/mL | At 25 °C |

| 1.0233 g/cm³ | At 20 °C |

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical research. The following sections describe standardized methodologies applicable to this compound. Given the air and moisture sensitivity of this compound, all procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For a compound like this compound, several methods can be employed.

1. Simple Distillation Method:

This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available.[2][3]

-

Apparatus: A standard simple distillation apparatus is assembled, including a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distilling flask.

-

Procedure:

-

The distilling flask is charged with this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The liquid is heated gently.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and there is a steady rate of distillation. This temperature represents the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[2]

-

2. Thiele Tube Method (Micro-Boiling Point Determination):

This method is ideal for small sample volumes.[3][4]

-

Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The sealed capillary tube is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing mineral oil.

-

The Thiele tube is heated gently, causing a stream of bubbles to emerge from the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[3]

-

Determination of Density

The density of a substance is its mass per unit volume. For liquids like this compound, this can be determined using a pycnometer or a digital density meter.

1. Pycnometer Method:

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with distilled water of a known temperature and its mass is recorded. This allows for the calibration of the pycnometer's volume.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The mass of the pycnometer filled with this compound is determined.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the boiling point and density of a liquid chemical compound.

Caption: Generalized workflow for determining the boiling point and density of a liquid.

References

An In-depth Technical Guide to the NMR Spectral Data of Diethylchlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for diethylchlorophosphine, a key organophosphorus intermediate. Due to the air-sensitive nature of this compound, this guide emphasizes appropriate handling and experimental protocols. It is important to note that diethylchlorophosphine is also known by its synonym, diethyl chlorophosphite. The data presented herein is often cataloged under this alternative name.

Data Presentation: NMR Spectral Summary

The following tables summarize the expected NMR spectral data for diethylchlorophosphine based on analogous compounds and publicly available, though limited, spectral information. Precise chemical shifts and coupling constants can vary based on solvent, concentration, and spectrometer frequency.

Table 1: 1H NMR Spectral Data (Predicted)

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JHP) Hz |

| CH2 | ~3.8 - 4.2 | dq | ~7 - 9 |

| CH3 | ~1.2 - 1.4 | t | N/A |

Note: The methylene (B1212753) (CH2) protons are expected to show coupling to both the adjacent methyl (CH3) protons and the phosphorus nucleus.

Table 2: 13C NMR Spectral Data (Predicted)

| Assignment | Chemical Shift (δ) ppm | Coupling Constant (JCP) Hz |

| CH2 | ~60 - 65 | ~5 - 10 |

| CH3 | ~15 - 20 | ~5 - 8 |

Note: Carbon signals are expected to exhibit coupling to the phosphorus nucleus.

Table 3: 31P NMR Spectral Data

| Assignment | Chemical Shift (δ) ppm |

| P | ~165 - 175 |

Note: The 31P chemical shift is highly characteristic for trivalent phosphorus compounds of this nature.

Experimental Protocols

The acquisition of high-quality NMR data for diethylchlorophosphine necessitates careful handling due to its reactivity with moisture and air. The following is a general experimental protocol.

1. Sample Preparation (under inert atmosphere):

-

All glassware (NMR tube, syringes, etc.) must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

-

The deuterated solvent (e.g., CDCl3, C6D6) must be anhydrous and degassed.

-

In a glovebox or under a positive pressure of inert gas, transfer the desired amount of diethylchlorophosphine into the NMR tube using a syringe.

-

Add the deuterated solvent to the NMR tube to the appropriate volume (typically ~0.5-0.7 mL).

-

Seal the NMR tube with a tight-fitting cap and reinforce with Parafilm®.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

1H NMR:

-

Acquire a standard proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

13C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 128 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

-

31P NMR:

-

Acquire a proton-decoupled phosphorus spectrum.

-

Typical spectral width: -50 to 250 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

Use an external reference standard, such as 85% H3PO4.

-

Visualization of NMR Structural Correlations

The following diagrams illustrate the key correlations and logical workflow for the NMR spectral analysis of diethylchlorophosphine.

In-Depth Technical Guide: ³¹P NMR Chemical Shift of Chlorodiethylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of chlorodiethylphosphine (Et₂PCl). It includes key data, comprehensive experimental protocols, and a visual representation of the analytical workflow, designed to assist researchers in the characterization of this and similar organophosphorus compounds.

Data Presentation

The ³¹P NMR chemical shift is a critical parameter for the structural elucidation and purity assessment of organophosphorus compounds. The chemical shift of this compound is presented below, alongside data for structurally related compounds to provide a comparative context.

| Compound Name | Structure | ³¹P Chemical Shift (δ) in ppm |

| This compound | Et₂PCl | 119[1] |

| Chlorodiphenylphosphine | Ph₂PCl | 81.5 |

| Chloro(diisopropyl)phosphine | i-Pr₂PCl | 131.0 |

| Phosphorus Trichloride | PCl₃ | 219 |

Chemical shifts are referenced to 85% H₃PO₄.

Experimental Protocols

The determination of the ³¹P NMR chemical shift for this compound requires careful sample preparation and instrument setup. The following is a generalized, yet detailed, protocol based on standard laboratory practices for obtaining high-quality ³¹P NMR spectra.[2][3]

1. Sample Preparation:

-

Solvent Selection: A dry, deuterated solvent that does not react with the analyte is crucial. Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are common choices for non-protic organophosphorus compounds.

-

Concentration: Prepare a solution with a concentration of 5-20 mg of this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent.

-

Inert Atmosphere: this compound is sensitive to air and moisture. All sample preparation steps, including dissolution and transfer to the NMR tube, should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

-

NMR Tube: Use a standard 5 mm NMR tube that has been oven-dried prior to use to remove any residual moisture.

-

Referencing:

-

External Referencing (Recommended): A sealed capillary containing 85% phosphoric acid (H₃PO₄) in D₂O can be inserted into the NMR tube. This method prevents any potential reaction between the reference standard and the analyte. 85% H₃PO₄ is defined as 0 ppm.[3]

-

Internal Referencing: If the analyte is known to be unreactive with a suitable standard, an internal reference such as triphenyl phosphate (B84403) (TPP, δ ≈ -17 ppm) can be used. However, for reactive species like chlorophosphines, external referencing is preferred.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Nucleus: Observe the ³¹P nucleus.

-

Probe Tuning: Tune the NMR probe to the ³¹P frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Proton Decoupling: Use broadband proton decoupling (e.g., WALTZ-16) to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak for this compound.[2]

-

Acquisition Time (at): Set to 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary, often determined by an inversion-recovery experiment.

-

Number of Scans (ns): Depending on the sample concentration, 16 to 128 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of 200-300 ppm, centered around the expected chemical shift region (e.g., 50 to 250 ppm), is a good starting point.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain a pure absorption signal and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for the ³¹P NMR analysis of this compound.

Caption: Experimental workflow for ³¹P NMR analysis of this compound.

References

Reactivity of the P-Cl Bond in Chlorodiethylphosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodiethylphosphine (Et₂PCl), a pungent, colorless to light yellow liquid, is a versatile reagent in organophosphorus chemistry. Its reactivity is dominated by the polar phosphorus-chlorine (P-Cl) bond, which serves as a gateway for the introduction of the diethylphosphino ((Et)₂P) moiety into a wide array of organic molecules. This technical guide provides a comprehensive overview of the reactivity of the P-Cl bond in this compound, detailing its synthesis, key reactions—including nucleophilic substitution, oxidation, and reduction—and its applications, particularly in the synthesis of phosphine (B1218219) ligands critical for catalysis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective use in the laboratory.

Introduction

Organophosphorus compounds are of paramount importance in various fields of chemistry, including catalysis, materials science, and medicinal chemistry. Among them, this compound stands out as a fundamental building block. The significant difference in electronegativity between phosphorus (2.19) and chlorine (3.16) renders the P-Cl bond highly polarized and susceptible to nucleophilic attack. This inherent reactivity makes this compound an excellent electrophile, enabling the facile formation of new phosphorus-carbon, phosphorus-oxygen, phosphorus-nitrogen, and phosphorus-hydrogen bonds. Understanding the nuances of these transformations is crucial for the strategic design and synthesis of novel organophosphorus molecules with desired properties.

Synthesis of this compound

The industrial synthesis of this compound is not extensively detailed in the public domain. However, laboratory-scale preparations often involve the reaction of phosphorus trichloride (B1173362) with a Grignard reagent, such as ethylmagnesium bromide, or with triethylaluminium. Careful control of stoichiometry is essential to minimize the formation of byproducts like ethyldichlorophosphine (B73763) and triethylphosphine.

Reactivity of the P-Cl Bond

The reactivity of the P-Cl bond in this compound is characterized by its electrophilic nature. The phosphorus atom, bearing a partial positive charge, is readily attacked by a variety of nucleophiles. This section details the primary transformations involving the P-Cl bond.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common and versatile reaction of this compound. A wide range of nucleophiles can displace the chloride ion, leading to the formation of diverse organophosphorus compounds.

General Reaction Scheme:

Et₂PCl + Nu⁻ → Et₂P-Nu + Cl⁻

Grignard and organolithium reagents are powerful carbon-based nucleophiles that react readily with this compound to form new P-C bonds, yielding tertiary phosphines. These reactions are fundamental for the synthesis of a vast array of phosphine ligands.

Experimental Protocol: Synthesis of Diethylphenylphosphine [1]

-

Materials:

-

This compound (1.0 equiv.)

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 equiv.)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate

-

-

Procedure:

-

To a stirred solution of this compound in anhydrous THF (15–20 mL) under an inert atmosphere (e.g., nitrogen or argon), a solution of phenylmagnesium bromide is added dropwise at -10 °C.

-

The reaction mixture is stirred for 12 hours, allowing it to slowly warm to room temperature.

-

The reaction is quenched by the slow addition of a half-saturated NH₄Cl solution.

-

The mixture is diluted with ethyl acetate, and the organic layer is separated.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification by flash column chromatography may be performed if necessary.

-

Table 1: Representative Yields for Reactions with Organometallic Reagents

| Nucleophile | Reagent | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | PhMgBr | Diethylphenylphosphine | 62-86 | [1][2] |

| Methylmagnesium chloride | MeMgCl | Diethylmethylphosphine | 62-86 | [1][2] |

| n-Butyllithium | n-BuLi | n-Butyldiethylphosphine | Moderate | [3] |

Alcohols and alkoxides react with this compound to form phosphinites (P-O-R). The reaction with alcohols is often carried out in the presence of a base to neutralize the HCl generated.

Reaction Scheme:

Et₂PCl + R-OH + Base → Et₂P-OR + Base·HCl

Experimental Protocol: Reaction with Ethanol (B145695)

-

Materials:

-

This compound (1.0 equiv.)

-

Anhydrous ethanol (1.1 equiv.)

-

Triethylamine (B128534) (1.2 equiv.)

-

Anhydrous diethyl ether

-

-

Procedure:

-

To a solution of this compound in anhydrous diethyl ether under an inert atmosphere, a solution of anhydrous ethanol and triethylamine in diethyl ether is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The resulting triethylammonium (B8662869) chloride precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude ethyl diethylphosphinite.

-

The product can be purified by distillation under reduced pressure.

-

Table 2: Data for Reaction with Alcohols

| Alcohol | Product | Conditions | Yield (%) |

| Ethanol | Ethyl diethylphosphinite | Et₃N, Et₂O, 0 °C to rt, 4-6 h | Good |

Primary and secondary amines react with this compound to produce aminophosphines. Similar to the reaction with alcohols, a base is typically required to scavenge the HCl produced.

Reaction Scheme:

Et₂PCl + R₂NH + Base → Et₂P-NR₂ + Base·HCl

Experimental Protocol: Synthesis of a Bidentate Aminophosphine (B1255530) Ligand [2]

-

Materials:

-

This compound (2.0 equiv.)

-

A chiral diamine (e.g., (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine) (1.0 equiv.)

-

Triethylamine (2.2 equiv.)

-

Anhydrous toluene (B28343)

-

-

Procedure:

-

A solution of the chiral diamine and triethylamine in anhydrous toluene is cooled to 0 °C under an inert atmosphere.

-

A solution of this compound in anhydrous toluene is added dropwise to the cooled amine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The triethylammonium chloride precipitate is filtered off.

-

The solvent is removed from the filtrate under reduced pressure to give the crude bidentate aminophosphine ligand.

-

The product can be purified by recrystallization or chromatography.

-

Table 3: Data for Reaction with Amines

| Amine | Product | Conditions | Yield (%) | Reference |

| (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine | Chiral bidentate aminophosphine | Et₃N, Toluene, 0 °C to rt, overnight | High | [2] |

Oxidation Reactions

The phosphorus atom in this compound is in the +3 oxidation state and is readily oxidized. Treatment with mild oxidizing agents converts the P-Cl bond to a more stable phosphoryl chloride (P(O)-Cl) bond, forming diethylphosphinic chloride.

Reaction Scheme:

Et₂PCl + [O] → Et₂P(O)Cl

Experimental Protocol: Oxidation to Diethylphosphinic Chloride

-

Materials:

-

This compound

-

Dry oxygen or a mild oxidizing agent (e.g., hydrogen peroxide in a controlled manner)

-

A suitable inert solvent (e.g., dichloromethane)

-

-

Procedure:

-

A solution of this compound in an inert solvent is prepared under an inert atmosphere.

-

A controlled stream of dry oxygen is bubbled through the solution, or a stoichiometric amount of a mild oxidizing agent is added carefully at a low temperature (e.g., 0 °C).

-

The reaction progress is monitored by ³¹P NMR spectroscopy, observing the shift from the phosphine to the phosphinic chloride region.

-

Upon completion, the solvent is removed under reduced pressure to yield diethylphosphinic chloride.

-

Table 4: Oxidation of this compound

| Oxidizing Agent | Product | Conditions | Yield (%) |

| Dry Oxygen | Diethylphosphinic chloride | Inert solvent, controlled temperature | Quantitative |

Reduction Reactions

This compound can be reduced to diethylphosphine (B1582533), a secondary phosphine, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This reaction replaces the chlorine atom with a hydrogen atom.

Reaction Scheme:

4 Et₂PCl + LiAlH₄ → 4 Et₂PH + LiCl + AlCl₃

Experimental Protocol: Reduction to Diethylphosphine

-

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

-

Procedure:

-

A suspension of LiAlH₄ in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.

-

A solution of this compound in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while maintaining a low temperature.

-

The resulting solids are filtered off, and the organic layer is separated.

-

The ethereal solution of diethylphosphine can be used directly or the product can be isolated by careful distillation.

-

Table 5: Reduction of this compound

| Reducing Agent | Product | Conditions | Yield (%) |

| LiAlH₄ | Diethylphosphine | Anhydrous Et₂O, 0 °C to rt | High |

Spectroscopic Data

³¹P NMR spectroscopy is an invaluable tool for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, including its oxidation state and the nature of the substituents.

Table 6: Typical ³¹P NMR Chemical Shifts

| Compound | Structure | Chemical Shift (δ, ppm) | Reference |

| This compound | Et₂PCl | ~118 | [4] |

| Diethylphenylphosphine | Et₂PPh | ~ -16 | |

| Ethyl diethylphosphinite | Et₂P(OEt) | ~148 | |

| Diethylphosphinic chloride | Et₂P(O)Cl | ~84 | |

| Diethylphosphine | Et₂PH | ~ -20 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Applications in Synthesis

The primary application of this compound is as a precursor for the synthesis of a wide variety of tertiary phosphines, which are extensively used as ligands in homogeneous catalysis. The ability to easily introduce the diethylphosphino group allows for the fine-tuning of the steric and electronic properties of these ligands, which in turn influences the activity, selectivity, and stability of the resulting metal catalysts.

Examples of important ligand classes synthesized from this compound and its derivatives include:

-

Monodentate phosphines: Simple alkyl- and aryl-diethylphosphines.

-

Bidentate phosphines: Ligands containing two diethylphosphino groups, often connected by a carbon or heteroatom backbone. These are crucial for creating stable chelate complexes with transition metals. Examples include bis(diethylphosphino)methane and 1,2-bis(diethylphosphino)ethane.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and a general experimental workflow for reactions involving this compound.

Caption: General experimental workflow for nucleophilic substitution reactions of this compound.

Caption: Key reaction pathways of the P-Cl bond in this compound.

Safety and Handling

This compound is a hazardous chemical that is sensitive to air and moisture and reacts violently with water. It is flammable and corrosive. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The P-Cl bond in this compound is a highly reactive functional group that provides a versatile entry point into a wide range of organophosphorus compounds. Its reactions with nucleophiles, particularly organometallic reagents, alcohols, and amines, are fundamental for the synthesis of valuable phosphine ligands and other organophosphorus molecules. A thorough understanding of its reactivity, coupled with careful experimental technique, allows for the efficient and controlled synthesis of complex molecular architectures. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important reagent.

References

- 1. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Aryl-Dichlorophosphines - ChemistryViews [chemistryviews.org]

- 4. 31P [nmr.chem.ucsb.edu]

An In-depth Technical Guide to the Lewis Basicity of Chlorodiethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lewis Basicity of Phosphines

A Lewis base is a chemical species that can donate a pair of electrons to a Lewis acid to form a Lewis adduct.[2] In phosphines (R₃P), the lone pair of electrons on the phosphorus atom is responsible for their Lewis basicity. The nature of the substituents (R) significantly influences this basicity through inductive and resonance effects. Electron-donating groups, such as alkyl groups, increase the electron density on the phosphorus atom, thereby enhancing its Lewis basicity. Conversely, electron-withdrawing groups, like halogens, decrease the electron density and thus reduce the basicity.

Chlorodiethylphosphine possesses two electron-donating ethyl groups and one electron-withdrawing chlorine atom. This combination of substituents leads to a nuanced Lewis basicity that is lower than that of trialkylphosphines (e.g., triethylphosphine) but potentially higher than that of trichlorophosphine (PCl₃).

Quantitative Measures of Lewis Basicity: A Comparative Analysis

Direct experimental values for the proton affinity (PA), gas-phase basicity (GPB), and pKa of protonated this compound are not documented in publicly accessible literature. However, an understanding of its basicity can be inferred by comparing it with related phosphine (B1218219) derivatives.

Table 1: Comparative Proton Affinities and Gas-Phase Basicities of Selected Phosphines

| Compound | Formula | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kcal/mol) |

| Phosphine | PH₃ | 789 | - |

| Methylphosphine | CH₃PH₂ | 854 | - |

| Dimethylphosphine | (CH₃)₂PH | 905 | - |

| Trimethylphosphine | (CH₃)₃P | 950 | - |

| Triethylphosphine | (C₂H₅)₃P | - | - |

| Phosphorus Trifluoride | PF₃ | 697 | - |

Data sourced from publicly available databases and literature.[3][4] A hyphen (-) indicates that a value was not found in the searched literature.

The trend in Table 1 clearly demonstrates that the substitution of hydrogen atoms with electron-donating alkyl groups progressively increases the proton affinity of the phosphine. Given the presence of two ethyl groups, it can be inferred that this compound will have a proton affinity significantly higher than phosphine itself. However, the electronegative chlorine atom will reduce the basicity compared to triethylphosphine.

Table 2: ³¹P NMR Chemical Shifts of Selected Phosphines and their Adducts

| Phosphine | Free Ligand δ (ppm) | Adduct with BH₃ δ (ppm) | Coordination Shift Δδ (ppm) |

| PMe₃ | -62 | -1.8 | +60.2 |

| PEt₃ | -20 | - | - |

| PMe₂Cl | 96.5 | - | - |

| PCl₃ | +219 | - | - |

Data compiled from various sources.[5][6] The ³¹P NMR chemical shift is a sensitive probe of the electronic environment of the phosphorus nucleus. A downfield shift upon coordination to a Lewis acid is generally indicative of the donation of the lone pair and a decrease in electron density at the phosphorus. However, for chlorophosphines, an upfield coordination shift has been observed with some Lewis acids like GaCl₃, which is attributed to π-backbonding effects.[7]

Experimental Protocols for Determining Lewis Basicity

The following are detailed methodologies for key experiments that could be employed to quantitatively determine the Lewis basicity of this compound.

Gas-Phase Basicity and Proton Affinity Measurement

Gas-phase basicity (GB) and proton affinity (PA) are fundamental measures of the intrinsic basicity of a molecule in the absence of solvent effects.[8][9]

Methodology: Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

-

Ion Generation: Protonated this compound ions, [(C₂H₅)₂PClH]⁺, are generated in the gas phase, typically by chemical ionization or electrospray ionization of a dilute solution of this compound.

-

Ion Trapping: The generated ions are trapped in the ICR cell by a combination of a strong magnetic field and a weak electrostatic trapping potential.

-

Proton Transfer Equilibrium: A reference base (B_ref) with a known gas-phase basicity is introduced into the ICR cell at a low partial pressure. The following proton transfer equilibrium is established: [(C₂H₅)₂PClH]⁺ + B_ref ⇌ (C₂H₅)₂PCl + [B_refH]⁺

-

Equilibrium Constant Determination: The relative abundances of the two protonated species, [(C₂H₅)₂PClH]⁺ and [B_refH]⁺, are monitored as a function of time until equilibrium is reached. The equilibrium constant (K_eq) is calculated from the ratio of the ion abundances and the known partial pressures of the neutral bases.

-

Gibbs Free Energy Calculation: The Gibbs free energy change (ΔG) for the reaction is calculated from the equilibrium constant: ΔG = -RTln(K_eq).

-

Gas-Phase Basicity Calculation: The gas-phase basicity of this compound is then determined relative to the known basicity of the reference compound.

-

Proton Affinity Calculation: The proton affinity can be derived from the gas-phase basicity by correcting for entropy changes, which are often estimated from statistical mechanics calculations.[10]

pKa Determination in Solution

The pKa of the conjugate acid of this compound, [(C₂H₅)₂PClH]⁺, in a given solvent provides a measure of its Brønsted basicity in that medium.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable non-aqueous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) due to its sensitivity to air and moisture.[1]

-

Titrant: A standardized solution of a strong, non-aqueous acid (e.g., trifluoromethanesulfonic acid in the same solvent) is used as the titrant.

-

Titration Procedure: The titrant is added incrementally to the this compound solution.

-

Potential Measurement: The potential of the solution is monitored after each addition using a suitable electrode system (e.g., a glass electrode and a reference electrode calibrated for non-aqueous media).

-

Data Analysis: A titration curve is constructed by plotting the potential (or pH) as a function of the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Enthalpy of Reaction with a Lewis Acid

The enthalpy of adduct formation with a reference Lewis acid provides a direct thermodynamic measure of the Lewis basicity.[11][12] Boron trifluoride (BF₃) is a commonly used reference Lewis acid.[13][14]

Methodology: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: A solution of this compound is placed in the sample cell of the calorimeter, and a solution of boron trifluoride (often as its etherate complex for easier handling) is loaded into the injection syringe. All solutions should be prepared in a dry, non-coordinating solvent (e.g., dichloromethane) under an inert atmosphere.

-

Titration: A series of small, precisely known volumes of the BF₃ solution are injected into the this compound solution.

-

Heat Measurement: The heat released or absorbed during the formation of the (C₂H₅)₂PCl·BF₃ adduct is measured after each injection.

-

Data Analysis: The cumulative heat of reaction is plotted against the molar ratio of BF₃ to this compound. This binding isotherm is then fitted to a suitable binding model (e.g., a 1:1 binding model) to determine the stoichiometry (n), the binding constant (K_a), and the enthalpy of reaction (ΔH).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Gas-Phase Basicity Measurement.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Caption: Workflow for Enthalpy Measurement by ITC.

Computational Approaches to Determine Lewis Basicity

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the Lewis basicity of molecules.[9][15][16]

Methodology: Density Functional Theory (DFT) and Ab Initio Calculations

-

Geometry Optimization: The ground-state geometries of this compound and its protonated form, [(C₂H₅)₂PClH]⁺, are optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Proton Affinity Calculation: The proton affinity (PA) at 298 K is calculated as: PA = - [ (E_[(C₂H₅)₂PClH]⁺ + ZPVE_[(C₂H₅)₂PClH]⁺) - (E_(C₂H₅)₂PCl + ZPVE_(C₂H₅)₂PCl) ] - (5/2)RT where E represents the electronic energy of the optimized structures and R is the gas constant.

-

Gas-Phase Basicity Calculation: The gas-phase basicity (GPB) is calculated by including the entropy contributions in the Gibbs free energy calculation.

-

Solvation Models: To estimate the pKa in solution, continuum solvation models (e.g., PCM, SMD) can be applied to the gas-phase calculations to account for the effect of the solvent.

Implications for Researchers and Drug Development

A thorough understanding of the Lewis basicity of this compound is paramount for:

-

Reaction Optimization: Predicting its reactivity towards various electrophiles and optimizing reaction conditions for the synthesis of phosphine ligands, catalysts, and other fine chemicals.

-

Catalyst Design: The basicity of phosphine ligands directly influences the electronic properties of the metal center in a catalyst, thereby affecting its activity and selectivity.

-

Drug Development: Phosphine-containing molecules are being investigated for various therapeutic applications. The Lewis basicity will influence their interaction with biological targets, metabolic stability, and pharmacokinetic properties. For instance, the ability of a phosphine to form adducts with metal ions or other electrophilic sites in biological systems will be directly related to its basicity.

Conclusion

While direct quantitative data on the Lewis basicity of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its qualitative understanding and a clear roadmap for its quantitative measurement. By comparing with related phosphine compounds, it is evident that this compound possesses a moderate Lewis basicity, influenced by the competing electronic effects of its ethyl and chloro substituents. The detailed experimental and computational protocols outlined herein offer robust methods for researchers to precisely determine the proton affinity, pKa, and reaction enthalpies of this important synthetic building block. Such data will undoubtedly facilitate its more effective use in chemical synthesis, catalysis, and the development of novel therapeutics.

References

- 1. This compound | 686-69-1 | Benchchem [benchchem.com]

- 2. Lewis acids and bases - Wikipedia [en.wikipedia.org]

- 3. Proton_affinity_(data_page) [chemeurope.com]

- 4. CCCBDB list of experimental proton affinities [cccbdb.nist.gov]

- 5. 31P [nmr.chem.ucsb.edu]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 8. srd.nist.gov [srd.nist.gov]

- 9. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. server.ccl.net [server.ccl.net]

- 11. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 14. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]

- 15. Multilevel and density functional electronic structure calculations of proton affinities and gas-phase basicities involved in biological phosphoryl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benchmark calculations of proton affinities and gas-phase basicities of molecules important in the study of biological phosphoryl transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling and Storage of Chlorodiethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Chlorodiethylphosphine (CAS No. 686-69-1) is a highly reactive organophosphorus compound utilized as a reagent and intermediate in various chemical and organic syntheses.[1] Its hazardous nature, primarily its flammability, corrosivity, and violent reactivity with water, necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of research projects. This guide provides a comprehensive overview of the essential precautions, supported by quantitative data and procedural workflows.

Physicochemical and Safety Data

A summary of the critical quantitative data for this compound is presented below. This information is fundamental to understanding its hazards and implementing appropriate safety measures.

| Property | Value | Source(s) |

| CAS Number | 686-69-1 | [2][3] |

| Molecular Formula | C₄H₁₀ClP | [1][3] |

| Molecular Weight | 124.55 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 133-134 °C (at 760 mmHg) | [1] |

| Density | 1.023 g/mL at 25 °C | [1] |

| Flash Point | 19 °C (66.2 °F) - Closed Cup | [4] |

| Refractive Index | n20/D 1.475 | [1] |

| UN Number | UN3129 | [2][5] |

| Transport Hazard Class | 4.3 (Water-reactive) | [2][5] |

| Subsidiary Hazard Class | 8 (Corrosive) | [5] |

| Packing Group | II | [2][5] |

Core Hazards and Logical Safety Workflow

The primary hazards associated with this compound are its high flammability, violent reactivity with water, and corrosivity. These properties dictate the necessary precautions for handling and storage. The logical relationship between the substance's intrinsic hazards and the required safety protocols is illustrated in the diagram below.

Caption: Logical workflow from hazards of this compound to required safety actions.

Detailed Protocols for Safe Handling and Emergencies

The following sections provide detailed procedural guidelines based on established safety data sheets. These are not experimental protocols for synthesis but are critical safety procedures for personnel.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, exclusively within a certified chemical fume hood.[5] Engineering controls like process isolation or enclosure should be used to minimize release.[5] Ensure that eyewash stations and safety showers are located in immediate proximity to the workstation.[5]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2][5]

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[2]

-

Skin Protection: Wear chemically impermeable gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat or protective suit.[2][6] Contaminated clothing must be removed immediately and washed before reuse.[2]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with a cartridge type appropriate for organic vapors and acid gases (e.g., ABEK EN14387).

Safe Handling Procedures

-

Inert Atmosphere: Due to its sensitivity to air and moisture, all transfers and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[5][6]

-

Static Discharge Prevention: To avoid ignition of flammable vapors by static electricity, all metal parts of the equipment, including containers and receiving equipment, must be grounded and bonded.[2][5]

-

Tools: Use only non-sparking tools made from materials like brass or bronze.[2][5]

-

General Practices: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[2] Keep the substance away from heat, sparks, open flames, and other ignition sources.[2][5] No smoking is permitted in the handling area.[2]

Storage Requirements

-

Conditions: Store in a locked, dry, cool, and well-ventilated place.[2][5][6] The storage area should be designated as a "Flammables area" and "Corrosives area".[2][5]

-

Containers: Keep containers tightly closed to prevent exposure to moisture and air.[2][5] Store in a corrosive-resistant container with a resistant inner liner.

-

Inert Atmosphere: For long-term storage and to maintain purity, store under an inert atmosphere.[5]

-

Incompatibilities: Keep away from incompatible materials, particularly water and strong oxidizing agents.[2][5] Never allow the product to come into contact with water during storage.

Emergency Protocols

-

Fire Response:

-

Extinguishing Media: In case of fire, use CO2, dry chemical powder, dry sand, or alcohol-resistant foam.[2][5]

-

Prohibited Media: DO NOT USE WATER. this compound reacts violently with water, liberating toxic and flammable gases.[2][5]

-

Firefighter Precautions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][7] Vapors can travel to an ignition source and flash back, and containers may explode when heated.[2]

-

-

Spill Response:

-

Immediate Actions: Evacuate personnel from the area and remove all sources of ignition.[5]

-

Containment: Prevent the spill from entering drains.

-

Cleanup: Cover the spill with a dry, inert, non-combustible absorbent material (e.g., sand, Chemizorb®). Use spark-proof tools to sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[5]

-

-

First Aid Measures:

-

Inhalation: If inhaled, immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] Seek immediate medical attention.[2]

-

Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin with copious amounts of water or shower for at least 15 minutes.[2][5] Seek immediate medical attention.[2]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Continue rinsing and seek immediate medical attention.[2]

-

Ingestion: If swallowed, rinse the mouth thoroughly with water.[2] DO NOT induce vomiting. [2] Seek immediate medical assistance.[2]

-

References

- 1. CHLORO(DIETHYL)PHOSPHINE | 686-69-1 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. SDS of this compound, Safety Data Sheets, CAS 686-69-1 - chemBlink [ww.chemblink.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safety of Chlorodiethylphosphine

This guide provides a comprehensive overview of the safety information for chlorodiethylphosphine, designed for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and handling procedures based on available safety data sheets.

Chemical and Physical Properties

This compound is a highly flammable and corrosive liquid that is sensitive to air and moisture.[1][2] It is essential to handle this compound under an inert atmosphere and take precautions against static discharge.[3] The table below summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C4H10ClP | [1] |

| Molecular Weight | 124.55 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Stench | [1][3] |

| Boiling Point | 131 - 134 °C (267.8 - 269.6 °F) | [1][5] |

| Flash Point | 18 - 19 °C (64.4 - 66.2 °F) | [1][5] |

| Density | 1.023 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.475 | [5] |

| Vapor Pressure | 10.4 mmHg at 25°C | [2] |

| Solubility | Reacts violently with water | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical and presents multiple risks.[3] It is a highly flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[3] The compound reacts violently with water, liberating toxic gas.[1][3]

GHS Hazard Classifications:

-

Flammable Liquids: Category 2[3]

-

Skin Corrosion/Irritation: Category 1B[3]

-

Serious Eye Damage/Eye Irritation: Category 1[3]

-

Specific target organ toxicity (single exposure), Respiratory system: Category 3[3]

-

Substances which, in contact with water, emit flammable gases: Category 1[5]

NFPA Ratings:

-

Health: 3[3]

-

Flammability: 3[3]

-

Instability: 2[3]

-

Special Hazards: W (Reacts violently with water)[3]

Experimental Protocols

Detailed experimental protocols for determining the safety parameters of this compound are not publicly available in the reviewed Safety Data Sheets. The provided data, such as flash point and boiling point, are typically determined using standardized methods (e.g., ASTM or OECD guidelines), but the specific method used is not cited in the available documentation.[1][5] Toxicological properties have not been fully investigated, and no acute toxicity data is available.[1]

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Use only under a chemical fume hood.[3]

-

Wear personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[3]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Use non-sparking tools and explosion-proof equipment.[3]

-

All metal parts of the equipment must be grounded to prevent static discharge.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mists.[3]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store in a corrosives and flammables area.[3]

-

Store under an inert atmosphere.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

In case of exposure or a spill, immediate action is required.

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use CO2, dry chemical, or foam.[3]

-

Unsuitable Extinguishing Media: Do not use water, as it reacts violently with the substance.[1][3]

-

Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated. Contact with water liberates toxic gas.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures:

-

Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[3]

-

Remove all sources of ignition.[3]

-

Use personal protective equipment.[3]

-

Contain the spill and collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[6]

-

Use spark-proof tools and explosion-proof equipment.[3]

Toxicological Information

There is no acute toxicity information available for this product.[1] The primary health hazards are its corrosive effects on the skin and eyes and its potential to cause respiratory irritation.[3] The toxicological properties have not been fully investigated.[3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not allow the chemical to enter drains as it should not be released into the environment.[6]

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) and proper training in handling hazardous chemicals. Always consult the most current SDS from the supplier before working with this material.

References

An In-depth Technical Guide to the Air and Moisture Sensitivity of Diethylchlorophosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylchlorophosphine ((C₂H₅)₂PCl) is a highly reactive organophosphorus compound utilized as a precursor in the synthesis of various phosphine (B1218219) ligands, which are crucial in catalysis, and as an intermediate in the production of other organophosphorus compounds. Its utility is, however, paralleled by its significant air and moisture sensitivity, which necessitates stringent handling and storage protocols. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and safe handling of diethylchlorophosphine, with a specific focus on its interactions with air and moisture. This document is intended to serve as an essential resource for laboratory personnel to mitigate the risks associated with the use of this compound.

Chemical and Physical Properties

Diethylchlorophosphine is a colorless to light yellow liquid with a pungent odor. It is classified as a pyrophoric and water-reactive substance, posing significant fire and health hazards. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Diethylchlorophosphine

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₀ClP | [1] |

| Molecular Weight | 124.55 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 133-134 °C (lit.) | [1] |

| Density | 1.023 g/mL at 25 °C (lit.) | [1] |

| Flash Point | 19 °C (66.2 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.475 (lit.) | [1] |

| Solubility | Reacts violently with water | [2] |

| CAS Number | 686-69-1 | [1] |

Reactivity with Air and Moisture

Reaction with Moisture (Hydrolysis)

Diethylchlorophosphine reacts violently with water and other protic solvents in a hydrolysis reaction. This exothermic reaction rapidly produces diethylphosphinous acid ((C₂H₅)₂POH) and hydrochloric acid (HCl). Diethylphosphinous acid exists in equilibrium with its more stable tautomer, diethylphosphine (B1582533) oxide ((C₂H₅)₂P(O)H). The hydrochloric acid produced is corrosive and will be released as a toxic gas, particularly if the reaction is vigorous and generates heat.

The overall reaction can be summarized as follows:

(C₂H₅)₂PCl + H₂O → [(C₂H₅)₂POH] + HCl → (C₂H₅)₂P(O)H + HCl

Caption: Reaction pathway for the hydrolysis of diethylchlorophosphine.

Reaction with Air (Oxidation)

Diethylchlorophosphine is pyrophoric, meaning it can spontaneously ignite upon contact with air. The oxidation reaction is rapid and highly exothermic. The primary product of this oxidation is diethylphosphoryl chloride ((C₂H₅)₂P(O)Cl). In the event of combustion, oxides of phosphorus and carbon, along with hydrogen chloride gas, will be released.

The oxidation reaction is as follows:

2 (C₂H₅)₂PCl + O₂ → 2 (C₂H₅)₂P(O)Cl

Caption: Reaction pathway for the oxidation of diethylchlorophosphine.

Safe Handling and Storage

Due to its pyrophoric and water-reactive nature, diethylchlorophosphine must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times. All glassware and equipment must be thoroughly dried and purged with an inert gas before use.

Personal Protective Equipment (PPE)

When handling diethylchlorophosphine, the following PPE is mandatory:

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Flame-retardant gloves (e.g., Nomex®) worn over nitrile gloves.

-

Body Protection: A flame-retardant lab coat and a chemical-resistant apron.

-

Footwear: Closed-toe shoes made of a non-porous material.

Inert Atmosphere Techniques

All transfers and reactions involving diethylchlorophosphine should be performed in a certified fume hood or a glovebox. Standard Schlenk line techniques are essential for safely manipulating this compound.

Caption: General workflow for handling diethylchlorophosphine under inert atmosphere.